N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide
Overview
Description
N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. This compound belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring structure. Isoxazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Scientific Research Applications
N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3,5-trimethylisoxazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethylisoxazole-4-carboxylic acid and methoxyamine hydrochloride.
Reaction Conditions: The reaction is carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine), and a coupling reagent (e.g., EDCI, HOBt).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazoles with different functional groups.
Mechanism of Action
The mechanism by which N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-Methoxy-N,3,5-trimethylisoxazole-4-carboxamide is compared with other similar compounds, such as:
N-Methyl-N-phenylisoxazole-4-carboxamide: This compound has a similar structure but differs in the presence of a phenyl group instead of a methoxy group.
N-Ethoxy-N,3,5-trimethylisoxazole-4-carboxamide: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific functional groups and their impact on its reactivity and biological activity.
Properties
IUPAC Name |
N-methoxy-N,3,5-trimethyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(6(2)13-9-5)8(11)10(3)12-4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTAZFGYSUJHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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